molecular formula C11H13BrO2 B1335145 2-Bromo-1-(4-methoxyphenyl)butan-1-one CAS No. 881-43-6

2-Bromo-1-(4-methoxyphenyl)butan-1-one

Cat. No. B1335145
CAS RN: 881-43-6
M. Wt: 257.12 g/mol
InChI Key: NYVCAOCEVSDWOB-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxyphenyl)butan-1-one is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Bromo-1-(4-methoxyphenyl)butan-1-one can be achieved by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-methoxyphenyl)butan-1-one is represented by the InChI code 1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Bromo-1-(4-methoxyphenyl)butan-1-one is a powder at room temperature . It has a melting point of 54 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“2-Bromo-1-(4-methoxyphenyl)butan-1-one” is used in the synthesis of various organic compounds. It’s a versatile reagent that can be used to introduce a bromo and a ketone functional group into a molecule .

Synthesis of Dihydropyridine Derivatives

This compound can be used in the synthesis of dihydropyridine derivatives. These derivatives have been found to modulate heat shock responses and have a neuroprotective effect in a transgenic mouse model of Alzheimer’s disease .

Synthesis of alpha-Bromoketones

“2-Bromo-1-(4-methoxyphenyl)butan-1-one” can be used in the synthesis of alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .

Molecular Docking Studies

The compound can be used in molecular docking studies to predict its ability to bind with certain receptors. For example, it has been used to predict its ability to bind with the estrogen receptor .

Biological Evaluation

“2-Bromo-1-(4-methoxyphenyl)butan-1-one” can be used in biological evaluation studies. It can be used to study its effects on various biological systems and its potential therapeutic applications .

Safety and Hazards

2-Bromo-1-(4-methoxyphenyl)butan-1-one is classified as an irritant . It can cause serious eye damage and severe skin burns. It is also harmful if swallowed .

properties

IUPAC Name

2-bromo-1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVCAOCEVSDWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390092
Record name 2-bromo-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methoxyphenyl)butan-1-one

CAS RN

881-43-6
Record name 2-bromo-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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